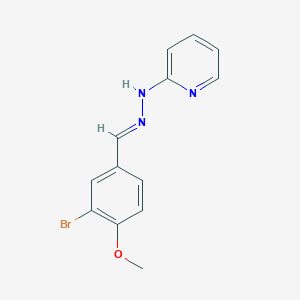![molecular formula C27H27N3O3 B11105035 Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide](/img/structure/B11105035.png)
Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL N-[2-(2,4-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE: is a complex organic compound that features a benzyl group, an indole moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL N-[2-(2,4-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Attachment of the Anilino Group: The 2,4-dimethylaniline can be introduced through a nucleophilic substitution reaction.
Formation of the Carbamate Linkage: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamate linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the aniline moiety.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of fluorescent markers for biological imaging.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
- Studied for its ability to modulate biological pathways and its potential as a drug candidate.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of BENZYL N-[2-(2,4-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, modulating their activity. The aniline and carbamate groups can further influence the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and biological processes, resulting in therapeutic effects.
Comparison with Similar Compounds
- BENZYL N-[2-(2,6-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE
- BENZYL N-[2-(2,5-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE
Comparison:
- Structural Differences: The position of the methyl groups on the aniline ring can influence the compound’s reactivity and binding properties.
- Reactivity: Subtle changes in the structure can lead to significant differences in the compound’s chemical reactivity and biological activity.
- Uniqueness: BENZYL N-[2-(2,4-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties.
Properties
Molecular Formula |
C27H27N3O3 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
benzyl N-[1-(2,4-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H27N3O3/c1-18-12-13-23(19(2)14-18)29-26(31)25(15-21-16-28-24-11-7-6-10-22(21)24)30-27(32)33-17-20-8-4-3-5-9-20/h3-14,16,25,28H,15,17H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
SBIHRMCKSCSROC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B11104971.png)
![6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11104976.png)
![Ethyl 6-amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11104981.png)

![(4Z)-2-(4-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11104995.png)
![1-(4-Acetylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11104998.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11104999.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide](/img/structure/B11105006.png)

![N'-(2-oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)pyridine-4-carbohydrazide](/img/structure/B11105013.png)
![2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11105018.png)
![6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate](/img/structure/B11105023.png)
![3-{(1E)-1-[2-(2,4,6-trichlorophenyl)hydrazinylidene]ethyl}pyridine](/img/structure/B11105029.png)
